molecular formula C17H12Cl3N3O B1665733 Alteconazole CAS No. 93479-96-0

Alteconazole

Cat. No. B1665733
CAS RN: 93479-96-0
M. Wt: 380.7 g/mol
InChI Key: HUSJLAKLJPOCEL-IAGOWNOFSA-N
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Description

Alteconazole is a triazole antifungal compound that was under development by Knoll Pharmaceuticals. It is designed to be both orally and topically active, targeting a range of fungal infections. The compound has shown efficacy against various fungi, including Microsporum ferruginium, Candida albicans, and Mucor pusilis .

Scientific Research Applications

Alteconazole has several scientific research applications, including:

    Chemistry: Used as a model compound for studying triazole chemistry and developing new synthetic methodologies.

    Biology: Investigated for its antifungal properties and its effects on fungal cell membranes.

    Medicine: Explored as a potential treatment for superficial mycoses, dermatomycoses, and systemic mycoses.

    Industry: Potential applications in the development of antifungal coatings and materials.

Preparation Methods

The synthesis of alteconazole involves the formation of a triazole ring and the incorporation of chlorinated phenyl groups. The synthetic route typically includes the following steps:

    Formation of the triazole ring: This is achieved through the reaction of appropriate precursors under controlled conditions.

    Incorporation of chlorinated phenyl groups:

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Alteconazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole compounds.

Mechanism of Action

Alteconazole exerts its antifungal effects by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity and function of the cell membrane, leading to increased permeability and ultimately cell death. The molecular target of this compound is the enzyme 14-α-sterol demethylase, which is involved in the conversion of lanosterol to ergosterol .

Comparison with Similar Compounds

Alteconazole is similar to other triazole antifungal agents, such as fluconazole, itraconazole, and ketoconazole. it has unique properties that distinguish it from these compounds:

Similar compounds include:

properties

CAS RN

93479-96-0

Molecular Formula

C17H12Cl3N3O

Molecular Weight

380.7 g/mol

IUPAC Name

1-[[(2S,3R)-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole

InChI

InChI=1S/C17H12Cl3N3O/c18-12-3-1-11(2-4-12)17(8-23-10-21-9-22-23)16(24-17)14-6-5-13(19)7-15(14)20/h1-7,9-10,16H,8H2/t16-,17-/m1/s1

InChI Key

HUSJLAKLJPOCEL-IAGOWNOFSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@]2([C@H](O2)C3=C(C=C(C=C3)Cl)Cl)CN4C=NC=N4)Cl

SMILES

C1=CC(=CC=C1C2(C(O2)C3=C(C=C(C=C3)Cl)Cl)CN4C=NC=N4)Cl

Canonical SMILES

C1=CC(=CC=C1C2(C(O2)C3=C(C=C(C=C3)Cl)Cl)CN4C=NC=N4)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Alteconazole

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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